2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one
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Overview
Description
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by the presence of a nitrophenyl group attached to the furo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one typically involves a multi-step process. One common method includes the cyclization of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which undergo cyclization by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives, which can be further modified through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Sodium alkoxides (e.g., sodium ethoxide) and secondary amines (e.g., morpholine) are typical reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkoxy and amino derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one involves its interaction with molecular targets and pathways. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon light activation. These ROS can induce oxidative damage to cellular components, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypsoralen: Used in photochemotherapy for psoriasis.
Trimethylpsoralen: Another photosensitizer used in PUVA therapy.
Furo[3,2-b]pyridine: A related heterocyclic compound with applications in organic synthesis.
Uniqueness
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one stands out due to its specific nitrophenyl substitution, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial research, where its ability to generate ROS and target bacterial cells is highly valuable .
Properties
CAS No. |
110167-39-0 |
---|---|
Molecular Formula |
C13H8N2O4 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O4/c16-13-9-7-12(19-11(9)5-6-14-13)8-3-1-2-4-10(8)15(17)18/h1-7H,(H,14,16) |
InChI Key |
QGXHEPWTRJBMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=CNC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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